1(2H)-Phthalazinone, 4-(4-morpholinyl)- is a synthetic organic compound belonging to the phthalazinone class, characterized by its bicyclic structure comprising a phthalazine core with a morpholine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be synthesized through various chemical reactions involving phthalazine derivatives and morpholine. It has been studied for its applications in drug development, particularly as an inhibitor in cancer therapies and other therapeutic areas.
1(2H)-Phthalazinone, 4-(4-morpholinyl)- is classified as:
The synthesis of 1(2H)-Phthalazinone, 4-(4-morpholinyl)- typically involves several steps:
The synthesis may involve:
1(2H)-Phthalazinone, 4-(4-morpholinyl)- features a distinct molecular structure with:
The compound can participate in various chemical reactions that modify its structure or enhance its biological properties:
These reactions often require careful control of conditions such as temperature and pH to optimize yields and selectivity.
The mechanism of action for 1(2H)-Phthalazinone, 4-(4-morpholinyl)- is primarily related to its interactions at the molecular level:
1(2H)-Phthalazinone, 4-(4-morpholinyl)- exhibits:
Key chemical properties include:
1(2H)-Phthalazinone, 4-(4-morpholinyl)- has several applications in scientific research:
The phthalazinone core has evolved from a chemical curiosity to a privileged scaffold in medicinal chemistry over the past two decades. Early research (pre-2010) primarily explored unsubstituted phthalazinones, revealing intrinsic polypharmacology across disease areas but with limited target specificity. A pivotal 2015 review documented over 20 pharmacological applications, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial activities, establishing the scaffold's versatility [1]. This breadth stemmed from the bicyclic ring's ability to engage diverse biological targets through hydrogen bonding and π-stacking interactions.
The 2020s marked a strategic shift toward targeted substitution to enhance potency and selectivity. The morpholinyl substitution at the C4 position emerged as a key innovation, exemplified by the 2024 discovery of hematopoietic progenitor kinase 1 (HPK1) inhibitors. Compound 24 (featuring the 4-(4-morpholinyl)phthalazinone core) demonstrated in vitro HPK1 inhibition (IC₅₀ = 10.4 nM) and significant in vivo antitumor activity (95% tumor growth inhibition in CT26 syngeneic models when combined with anti-PD-1) [2]. This evolution reflects a broader trend: where early derivatives like olaparib (approved 2014) leveraged the native phthalazinone for PARP inhibition, contemporary designs exploit C4 modifications for kinome targeting.
Table 1: Evolution of Key Phthalazinone Derivatives in Drug Discovery
Time Period | Representative Derivatives | Primary Therapeutic Focus | Key Advance |
---|---|---|---|
Pre-2015 | Unsubstituted phthalazinones | Polypharmacology (broad-spectrum activity) | Scaffold validation across 20+ target classes [1] |
2015-2020 | 4-Aryl/alkyl phthalazinones | PARP inhibition (e.g., Olaparib), Aldose reductase inhibition | Introduction of C4 substituents for selectivity [6] |
2020-Present | 4-(4-Morpholinyl)phthalazinones | Kinase inhibition (HPK1), Dual VEGFR-2/EGFR inhibition | Target-specific potency enhancement (IC₅₀ < 50 nM) [2] [6] |
The morpholine ring (tetrahydro-1,4-oxazine) confers distinct biopharmaceutical advantages when appended to phthalazinone at C4. Its balanced hydrophilicity-lipophilicity profile (log P ~ -0.8) enhances aqueous solubility while maintaining membrane permeability, addressing a critical limitation of unsubstituted phthalazinones [5]. This property stems from morpholine's zwitterionic character—the oxygen atom acts as a hydrogen-bond acceptor while the protonated nitrogen serves as a hydrogen-bond donor under physiological conditions.
Structurally, the morpholine moiety acts as a conformational constraint that positions its nitrogen atom for optimal target engagement. In dual VEGFR-2/EGFR inhibitors, morpholine-substituted phthalazinones form critical hydrogen bonds with Cys919 in VEGFR-2 and Met769 in EGFR—interactions absent in non-morpholine analogs [6]. This specificity translates to potent enzyme inhibition (IC₅₀ = 0.43 μM for both targets in compound 24). Additionally, morpholine's metabolic resistance to oxidative degradation (unlike piperazines) prolongs compound half-life, as evidenced by rat pharmacokinetic studies showing >6-hour stability for 4-(4-morpholinyl) derivatives [5] [2].
Table 2: Biopharmaceutical Impacts of Morpholine Substitution on Phthalazinone
Property | Effect of Morpholine | Mechanistic Basis | Therapeutic Consequence |
---|---|---|---|
Solubility | ↑ 3-5 fold vs. alkyl substituents | Hydrogen-bonding capacity of O/N atoms | Enhanced oral bioavailability [5] |
Target Affinity | Ki improvements up to 100-fold | H-bond donation/acceptance and van der Waals contacts | Potent inhibition of kinases (HPK1) and growth factor receptors (EGFR) [2] [6] |
Metabolic Stability | t1/2 >6 hours in rodents | Resistance to CYP450-mediated oxidation | Reduced dosing frequency [5] |
Selectivity | >10-fold vs. related targets | Optimal steric fit in ATP-binding pockets | Mitigated off-target effects [6] |
Bicyclic heterocycles like phthalazinone provide three-dimensional rigidity that enables selective disruption of protein-protein interactions (PPIs) in disease pathways. The fused benzene-pyridazine ring system creates a planar scaffold with polarized regions: the carbonyl group at C1 serves as a hydrogen-bond acceptor, while N2 can be protonated for cation-π interactions [7]. This architecture is particularly suited for kinase ATP-binding sites, where the phthalazinone core mimics purine binding while the C4-morpholinyl group extends into hydrophobic regions inaccessible to natural nucleotides [2].
The bicyclic framework also enables multi-target engagement. In oncology, 4-(4-morpholinyl)phthalazinones simultaneously inhibit DNA repair pathways (via PARP-like binding) and growth factor signaling (via kinase inhibition), as demonstrated by compound 24's dual suppression of pSLP76 (EC₅₀ = 41 nM) and IL-2 (EC₅₀ = 108 nM) in T-cells [2]. This polypharmacology is especially valuable in viral infections and cystic fibrosis, where the compound corrects CFTR misfolding by binding to nucleotide-binding domain 1 (NBD1) while concurrently reducing inflammation via HPK1 inhibition—a dual mechanism confirmed through binding assays and electrophysiology [9]. Nitrogen-containing bicyclics represent 59% of FDA-approved small-molecule drugs due to these target-engagement advantages, with phthalazinones emerging as a top scaffold for undruggable targets [7] [8].
The strategic incorporation of morpholine amplifies these effects by introducing a spatially directed pharmacophore. Molecular dynamics simulations reveal that the morpholine oxygen engages in water-mediated hydrogen bonds with Asp1046 in VEGFR-2, while the nitrogen coordinates with Mg2+ ions in kinase active sites—interactions that stabilize the inactive enzyme conformation [6]. This precise manipulation of disease pathways underscores why 1(2H)-phthalazinone, 4-(4-morpholinyl)- represents a frontier in targeted therapy design.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1